(R)-N,2-Dimethylpropane-2-sulfinamide
Description
(R)-N,2-Dimethylpropane-2-sulfinamide has become an indispensable tool in asymmetric synthesis, largely due to its reliability in inducing chirality at a new stereocenter. Its widespread adoption stems from its ability to form stable, yet reactive, N-sulfinyl imines upon condensation with aldehydes and ketones. These intermediates are highly susceptible to nucleophilic attack, with the bulky tert-butylsulfinyl group providing a powerful steric shield that directs the approach of the nucleophile, leading to high levels of diastereoselectivity. The facile removal of the sulfinyl group under mild acidic conditions to furnish the desired chiral amine further enhances its utility. sigmaaldrich.comyale.edursc.org
The development of chiral sulfinamides as effective chiral auxiliaries has been a significant advancement in asymmetric synthesis over the last few decades. rsc.org Early work in the field laid the groundwork for understanding the stereochemical influence of the sulfinyl group. However, it was the pioneering work of Jonathan A. Ellman and his coworkers in the late 1990s that introduced tert-butanesulfinamide as a practical and highly effective chiral ammonia (B1221849) equivalent. sigmaaldrich.comwikipedia.org This development was a watershed moment, providing a robust and general method for the asymmetric synthesis of amines. yale.edu The commercial availability of both enantiomers of tert-butanesulfinamide, produced through practical and efficient catalytic enantioselective routes, has cemented its status as a go-to reagent for both academic and industrial researchers. yale.edu
The stereodirecting power of this compound lies in the chiral sulfur atom of the N-sulfinyl group. When condensed with a prochiral aldehyde or ketone, an N-sulfinyl imine is formed. The stereochemical outcome of nucleophilic additions to the carbon-nitrogen double bond of this imine is governed by the steric and electronic properties of the sulfinyl group.
The prevailing model for stereochemical induction involves a six-membered, chair-like transition state where the nucleophile's metal cation coordinates to both the nitrogen and the sulfinyl oxygen atoms. nih.gov This chelation model orients the bulky tert-butyl group in a pseudo-equatorial position to minimize steric hindrance, thereby exposing one face of the imine to nucleophilic attack. For instance, in the addition of Grignard reagents, this model accurately predicts the formation of the major diastereomer. nih.govchemrxiv.org The stereoselectivity can be remarkably high, often exceeding 90% diastereomeric excess (d.e.). rsc.org
Interestingly, the stereochemical outcome can be reversed by altering the reaction conditions, particularly the choice of reducing agent or solvent. For example, the reduction of N-tert-butanesulfinyl imines with sodium borohydride (B1222165) typically yields one diastereomer, while the use of L-Selectride can produce the opposite diastereomer with high selectivity. nih.govacs.org This reversal is attributed to a shift from a closed, chelated transition state to a more open, non-chelated transition state. acs.org
The impact of this compound extends far beyond the synthesis of simple chiral amines. It has become a cornerstone in the stereoselective synthesis of a diverse range of nitrogen-containing heterocycles, which are prevalent scaffolds in natural products and pharmaceutical agents. nih.govrsc.orgnih.gov By incorporating functional groups into the aldehyde or ketone precursor, or the nucleophile, subsequent intramolecular cyclization reactions can be orchestrated to construct complex ring systems with a high degree of stereocontrol.
This methodology has been successfully applied to the synthesis of:
Aziridines: Chiral aziridines can be synthesized with high diastereoselectivity through the reduction of α-halo N-tert-butanesulfinyl imines or via the addition of ylides. rsc.orgacs.orgnih.gov
Pyrrolidines: The addition of appropriate Grignard reagents to N-tert-butanesulfinyl aldimines, followed by cyclization, provides a straightforward route to 2-substituted pyrrolidines. psu.edu Densely substituted pyrrolidines can also be accessed through [3+2] cycloaddition reactions. acs.orgua.es
Piperidines: This methodology enables the synthesis of various substituted piperidines, including 2-allylpiperidines and 2,6-disubstituted derivatives, which are precursors to numerous alkaloids. nih.govyoutube.com
The versatility and reliability of this compound have established it as a powerful tool for the construction of stereochemically complex and biologically significant molecules. yale.edunih.gov
Research Findings: Applications in Asymmetric Synthesis
The utility of this compound is best illustrated through specific examples of its application in the synthesis of chiral amines and heterocycles. The following tables summarize key research findings, highlighting the high yields and stereoselectivities typically achieved.
Diastereoselective Reduction of N-tert-Butanesulfinyl Imines
The diastereoselective reduction of N-tert-butanesulfinyl imines is a fundamental transformation for the synthesis of chiral secondary amines. The choice of reducing agent can dictate the stereochemical outcome, providing access to either diastereomer from a single imine precursor. nih.govacs.org
| Imine Substrate | Reducing Agent | Solvent | Product Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (RS)-N-(Phenylmethylidene)-2-methylpropane-2-sulfinamide | NaBH4 | THF/H2O | 97:3 | 95 | acs.org |
| (RS)-N-(Phenylmethylidene)-2-methylpropane-2-sulfinamide | L-Selectride | THF | 3:97 | 98 | acs.org |
| (RS)-N-(Cyclohexylmethylidene)-2-methylpropane-2-sulfinamide | NaBH4 | THF/H2O | 98:2 | 96 | acs.org |
| (RS)-N-(Cyclohexylmethylidene)-2-methylpropane-2-sulfinamide | L-Selectride | THF | 2:98 | 99 | acs.org |
Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines
The addition of organometallic reagents, particularly Grignard reagents, to N-tert-butanesulfinyl imines is a robust method for the synthesis of α-branched and α,α-disubstituted chiral amines with excellent stereocontrol. acs.orgacs.orgresearchgate.net
| Imine Substrate | Grignard Reagent | Solvent | Product Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (RS)-N-(Phenylmethylidene)-2-methylpropane-2-sulfinamide | MeMgBr | CH2Cl2 | 94:6 | 91 | researchgate.net |
| (RS)-N-(Phenylmethylidene)-2-methylpropane-2-sulfinamide | AllylMgBr | CH2Cl2 | >99:1 | 96 | researchgate.net |
| (RS)-N-(1-Phenylethylidene)-2-methylpropane-2-sulfinamide | EtMgBr | THF | 98:2 | 85 | researchgate.net |
| N-Sulfinyl imine of 4-tert-butylcyclohexanone | MeMgBr | THF | >99:1 | 89 | acs.org |
Asymmetric Synthesis of Nitrogen-Containing Heterocycles
This compound is instrumental in the asymmetric synthesis of various nitrogen-containing heterocycles. The initial stereoselective addition to an N-sulfinyl imine sets the stage for subsequent cyclization reactions.
| Imine Substrate | Reagent(s) | Diastereomeric Ratio (dr) or Excess (de) | Yield (%) | Reference |
| (RS)-N-(1-Chloro-2-phenylethylidene)-2-methylpropane-2-sulfinamide | LiBHEt3, then KOH | 92:8 dr | 85 | acs.org |
| (RS)-N-(1-Chloro-2-phenylethylidene)-2-methylpropane-2-sulfinamide | NaBH4/MeOH, then KOH | >98:2 dr | 98 (sulfinamide) | nih.gov |
| (RS)-N-(Arylmethylidene)-2-methylpropane-2-sulfinamide | Trimethylsulfonium iodide, NaH | 77-95% de | 63-84 | researchgate.net |
| Precursor/Reaction Type | Key Reagents | Diastereoselectivity | Yield (%) | Product Type | Reference |
| Addition to N-sulfinyl aldimine | 2-(2-Bromoethyl)-1,3-dioxane (B48130) Grignard | Good | High | 2-Substituted Pyrrolidine (B122466) | psu.edu |
| [3+2] Cycloaddition | Ag2CO3, Azomethine ylide | High | Moderate to Good | Densely Substituted Pyrrolidine | acs.orgua.es |
| One-pot aminoallylation from 5-bromo-pentanal | AllylMgBr, then base | 94:6 dr | High | 2-Allylpiperidine | nih.gov |
| Addition to N-sulfinyl imine from 3-oxobutanoic acid | Grignard reagent, then cyclization | 97:3 dr | Good | (-)-Pinidinone | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(R)-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-5(2,3)8(7)6-4/h6H,1-4H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXUDOCAWHFOMD-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of R N,2 Dimethylpropane 2 Sulfinamide and Its Chiral Derivatives
Catalytic Enantioselective Synthetic Routes to Enantiopure (R)-N,2-Dimethylpropane-2-sulfinamide
The accessibility of enantiomerically pure this compound is crucial for its widespread application. iupac.org Catalytic enantioselective methods are paramount as they offer efficient pathways from inexpensive starting materials. iupac.orgacs.org
A highly practical and efficient method for preparing optically pure tert-butanesulfinamide involves a two-step process starting from the inexpensive byproduct, tert-butyl disulfide. iupac.orgacs.org The key step is the catalytic asymmetric oxidation of tert-butyl disulfide to yield tert-butyl tert-butanethiosulfinate. acs.org
Alternative oxidative protocols include the reaction of thiols and amines in the presence of sulfuryl chloride. acs.org Furthermore, the enantioselective oxidation of achiral sulfenimines using chiral oxaziridines represents another, though less common, method for accessing chiral N-sulfinyl imines. wikipedia.orgnih.gov
Beyond classical oxidation, newer strategies for the asymmetric synthesis of sulfinamides have been developed. One such method involves the use of organometallic reagents, a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and amine nucleophiles. nih.gov In this one-pot, three-step sequence, the organometallic reagent adds to DABSO to form a metal sulfinate. This intermediate is then reacted with thionyl chloride to generate a sulfinyl chloride in situ, which is subsequently trapped by an amine to afford the sulfinamide. nih.gov
Another innovative approach is the enantioselective synthesis of sulfinamidines and sulfinamides through electrophilic amination. chemrxiv.org This has been achieved via asymmetric nitrogen transfer from enantiopure N-H oxaziridines to sulfenamides. chemrxiv.org Furthermore, a one-pot, three-component synthesis has been demonstrated where a sulfoxide (B87167) acts as a sulfur monoxide equivalent, reacting with a Grignard reagent to form a sulfenate anion, which is then trapped by an electrophilic aminating agent like an N-H oxaziridine (B8769555) to deliver the chiral sulfinamide. chemrxiv.org
Generation of N-Sulfinyl Imines from this compound
N-tert-butanesulfinyl imines are versatile intermediates derived from this compound. iupac.orgnih.gov The sulfinyl group activates the imine for nucleophilic additions and acts as a powerful chiral directing group. iupac.orgwikipedia.org
The most direct and widely used method for preparing N-tert-butanesulfinyl imines is the condensation reaction of this compound with aldehydes and ketones. springernature.comiupac.orgnih.gov This reaction typically proceeds in high yields for a broad range of carbonyl compounds, including sterically hindered aldehydes. iupac.org The condensation is generally performed in the presence of a dehydrating agent to drive the equilibrium towards the imine product. acs.orgnih.gov Importantly, this condensation occurs without racemization of the chiral sulfur center. acs.org
A variety of conditions and catalysts have been developed to optimize the formation of N-sulfinyl imines. Lewis acids are commonly employed as dehydrating agents and to facilitate the condensation. Titanium(IV) ethoxide (Ti(OEt)₄) is a particularly effective reagent for the synthesis of both aldimines and ketimines, often requiring elevated temperatures (e.g., 60 °C in THF) for less reactive ketones. nih.govnih.gov Other dehydrating agents and catalysts include copper(II) sulfate (B86663) (CuSO₄), magnesium sulfate (MgSO₄) with catalytic pyridinium (B92312) p-toluenesulfonate (PPTS), ytterbium(III) triflate (Yb(OTf)₃), and potassium hydrogen sulfate (KHSO₄). acs.orgnih.gov
Microwave-assisted, solvent-free condensation using Ti(OEt)₄ provides an environmentally friendly and rapid synthesis of optically pure N-tert-butanesulfinyl imines, with reaction times as short as 10 minutes for aldimines. organic-chemistry.org Heterogeneous catalysts like Amberlyst-15 under microwave irradiation also enable an efficient, high-yielding synthesis with a simple work-up. organic-chemistry.org Organocatalytic methods, such as using pyrrolidine (B122466), offer a metal-free approach that proceeds via iminium activation under mild conditions. organic-chemistry.orgorganic-chemistry.org Additionally, one-pot procedures starting from alcohols have been developed, using catalytic systems like CuI/L-proline/TEMPO or Fe(III)/L-valine/4-OH-TEMPO to first oxidize the alcohol to an aldehyde, which then condenses in situ with the sulfinamide. organic-chemistry.orgrsc.org
Table 2: Selected Catalytic Systems for N-Sulfinyl Imine Formation
| Catalyst/Reagent | Carbonyl Substrate | Conditions | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Ti(OEt)₄ | Aldehydes & Ketones | THF or CH₂Cl₂, RT to 60°C | Generally effective for most substrates | nih.govnih.gov |
| CuSO₄ / MgSO₄ | Aldehydes | CH₂Cl₂, RT | Mild conditions, good yields | acs.orgnih.gov |
| Ti(OEt)₄ | Aldehydes & Ketones | Microwave, Solvent-free | Rapid, environmentally friendly | organic-chemistry.org |
| Amberlyst-15 | Aldehydes & Ketones | Microwave | Heterogeneous, easy separation | organic-chemistry.org |
| Pyrrolidine | Aldehydes | RT | Organocatalytic, metal-free | organic-chemistry.orgorganic-chemistry.org |
Advanced Functionalization and Derivatization of the this compound Scaffold
The this compound scaffold, primarily through its N-sulfinyl imine derivatives, serves as a versatile platform for synthesizing complex chiral molecules. The electron-withdrawing nature of the sulfinyl group facilitates highly diastereoselective nucleophilic additions to the imine carbon. nih.govnih.gov
This reactivity has been exploited in the synthesis of numerous nitrogen-containing heterocycles. For example, chiral N-tert-butanesulfinyl imines are key intermediates in the asymmetric synthesis of aziridines, pyrrolidines, and piperidines. nih.govrsc.org The synthesis of 2,2-dibromoaziridines can be achieved through the nucleophilic addition of the anion of bromoform (B151600) to a chiral N-tert-butanesulfinyl aldimine. nih.gov Similarly, 2,5-disubstituted pyrrolidines can be synthesized via an oxidative cyclization of alkenyl sulfinamides, which are themselves prepared by nucleophilic addition to a sulfinyl imine. nih.gov
The versatility of the scaffold is further demonstrated by its use in solid-phase synthesis. A support-bound version of tert-butanesulfinamide has been developed, enabling the asymmetric synthesis of amine-containing compound libraries. iupac.org This approach has been successfully applied to the synthesis of pavine (B1216701) and isopavine alkaloids. iupac.org
Furthermore, efficient protocols for recycling the chiral auxiliary have been established. Treatment of the N-tert-butanesulfinyl amine product with HCl in an appropriate solvent like cyclopentyl methyl ether cleaves the sulfinyl group to form tert-butanesulfinyl chloride and the amine hydrochloride salt. The sulfinyl chloride can then be converted back to this compound in high yield by treatment with aqueous ammonia (B1221849), allowing for its reuse. nih.gov
Mechanistic Investigations of Asymmetric Induction Mediated by R N,2 Dimethylpropane 2 Sulfinamide
Stereocontrol Mechanisms in Nucleophilic Additions to N-Sulfinyl Imine Intermediates
The addition of nucleophiles to imines is a fundamental method for constructing carbon-nitrogen bonds. When the nitrogen is substituted with the (R)-tert-butanesulfinyl group, the resulting N-sulfinyl imines exhibit remarkable diastereoselectivity in their reactions with a wide array of nucleophiles. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the imine carbon. The chiral sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face.
The generally accepted model for predicting the stereochemical outcome of these additions involves a chair-like six-membered transition state, especially for reactions involving organometallic reagents in non-coordinating solvents. nih.govharvard.edu In this model, the metal cation of the nucleophilic reagent chelates to both the sulfinyl oxygen and the imine nitrogen. This chelation locks the conformation of the N-sulfinyl imine, positioning the bulky tert-butyl group in a pseudo-equatorial position to minimize steric hindrance. Consequently, the nucleophile preferentially attacks from the less sterically encumbered face. For an (R)-configured sulfinamide, this typically results in attack on the Re face of the imine.
However, the nature of the nucleophile, the solvent, and the presence of additives can influence the operative transition state, sometimes leading to a reversal of diastereoselectivity. nih.gov For instance, with poorly coordinating metal hydrides or in coordinating solvents, an open, non-chelated transition state may be favored. nih.govharvard.edu
Several models have been proposed to rationalize and predict the diastereoselectivity observed in nucleophilic additions to N-sulfinyl imines. The most prevalent is the chelation-controlled model , often referred to as the Davis-Ellman transition state model. nih.gov This model is particularly applicable to reactions involving Grignard reagents and organolithium compounds in non-polar solvents like toluene or dichloromethane (B109758). nih.gov The key feature is the formation of a rigid, six-membered cyclic transition state where the metal cation is coordinated to both the sulfinyl oxygen and the imine nitrogen. This arrangement forces the substituents on the sulfinyl group and the imine to adopt specific orientations to minimize steric clashes, thereby directing the nucleophilic attack to a specific face of the imine.
For (R)-N-sulfinyl imines, this model predicts that the nucleophile will add to the Re face of the imine, leading to the formation of the (R)-configured amine product after cleavage of the sulfinyl group. The predictive power of this model is a cornerstone of the utility of (R)-N,2-dimethylpropane-2-sulfinamide in asymmetric synthesis.
In contrast, an open-chain transition state model is invoked when chelation is disfavored. This can occur with reagents that have less Lewis acidic metal centers or when using highly coordinating solvents that compete for coordination to the metal. In this scenario, steric factors dominate, and the nucleophile attacks from the face opposite to the bulky tert-butylsulfinyl group, which can lead to the opposite diastereomer. nih.gov
Computational studies, such as those using density functional theory (DFT), have been employed to investigate the relative energies of the possible transition states and have largely supported these models. nih.gov These studies help to refine the understanding of the subtle interplay of factors that govern the stereochemical outcome.
The high degree of stereocontrol exerted by the (R)-tert-butanesulfinyl group is a result of a combination of steric and electronic factors.
Steric Factors: The most apparent influence is the steric bulk of the tert-butyl group on the sulfur atom. In the favored chelated transition state, this group occupies a position that effectively blocks one face of the imine from nucleophilic attack. The size of the substituent on the imine carbon (the R group in R-CH=NS(O)tBu) and the nucleophile itself also play a significant role. Larger groups tend to enhance the diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Electronic Factors: The sulfinyl group is strongly electron-withdrawing, which activates the imine carbon towards nucleophilic attack. nih.govwikipedia.orgresearchgate.net This electronic effect is crucial for the high reactivity of N-sulfinyl imines. Furthermore, the polarity of the S=O bond and the lone pair of electrons on the nitrogen atom are key to the formation of the chelated transition state that is central to the diastereoselectivity models. The presence of fluorine atoms in the imine substrate can affect the basicity of the coordinating atoms, which in turn can influence the diastereoselectivity, especially in different solvents. acs.org
The interplay between these factors is evident in the observed diastereoselectivities for various substrates and nucleophiles.
| Imine Substrate (R-CH=NS(O)tBu) | Nucleophile | Solvent | Diastereomeric Ratio (dr) |
|---|---|---|---|
| R = Phenyl | Allylmagnesium bromide | Toluene | >95:5 |
| R = Isobutyl | Methylmagnesium bromide | Dichloromethane | 97:3 |
| R = 4-Methoxyphenyl | Ethylmagnesium bromide | Toluene | 98:2 |
| R = 2-Furyl | Phenylmagnesium chloride | THF | 96:4 |
| R = Naphthyl | n-Butylmagnesium chloride | Toluene | >99:1 |
Role of the Sulfinyl Group in Chiral Directing Group Performance
The sulfinyl group in this compound serves as a highly effective chiral directing group. nih.govacs.org Its performance is attributed to several key features:
Configurational Stability: The sulfur stereocenter is configurationally stable under a wide range of reaction conditions, preventing racemization of the auxiliary. nih.gov
Proximity to the Reaction Center: The sulfinyl group is directly attached to the nitrogen atom of the imine, placing it in close proximity to the reacting carbon center. This proximity allows for efficient transfer of stereochemical information.
Chelating Ability: The sulfinyl oxygen acts as a powerful Lewis basic site, enabling the formation of the rigid, chelated transition states that are crucial for high diastereoselectivity. harvard.edu
Facile Cleavage: After the desired stereocenter is set, the sulfinyl group can be easily removed under mild acidic conditions, typically with HCl in a protic solvent, to afford the free chiral amine without epimerization of the newly formed stereocenter. wikipedia.orgiupac.org
The combination of these characteristics makes the tert-butanesulfinyl group a superior chiral auxiliary compared to many others. It not only directs the stereochemistry of the nucleophilic addition but also serves as a protecting group for the resulting amine.
Elucidation of Key Intermediates and Transition States in Sulfinamide-Promoted Reactions
The understanding of the mechanisms of sulfinamide-promoted reactions has been significantly advanced through a combination of experimental studies and computational modeling. The primary intermediate in these reactions is the N-sulfinyl imine, formed by the condensation of this compound with an aldehyde or ketone. iupac.org
As discussed, the key to the asymmetric induction lies in the transition state of the nucleophilic addition. For chelation-controlled reactions, the six-membered chair-like transition state is the most widely accepted model. harvard.eduresearchgate.net Computational studies have provided detailed geometries and energies for these transition states, confirming their stability relative to other possible arrangements. nih.gov These calculations have shown that the stereodirecting influence of the sulfinyl group arises from a favorable internal interaction between the sulfinyl oxygen and the iminyl hydrogen, which stabilizes the preferred transition state geometry. nih.gov
In cases where a non-chelation model is operative, the transition state is believed to be more "open" and acyclic. In such scenarios, the stereochemical outcome is primarily dictated by minimizing steric interactions between the incoming nucleophile and the bulky substituents on the N-sulfinyl imine.
Applications of R N,2 Dimethylpropane 2 Sulfinamide As a Chiral Auxiliary in Enantioselective Synthesis
Asymmetric Synthesis of Chiral Amines via (R)-N,2-Dimethylpropane-2-sulfinamide Methodology
The use of this compound has revolutionized the asymmetric synthesis of chiral amines, providing reliable and highly stereoselective routes to these crucial structural motifs found in a vast number of pharmaceuticals and bioactive molecules. yale.edunih.gov The robustness and predictability of this methodology have made it a cornerstone in both academic and industrial research settings. sigmaaldrich.comyale.edu
Stereoselective Formation of α-Branched and α,α-Dibranched Amine Scaffolds
A significant application of this compound lies in the asymmetric synthesis of α-branched and α,α-dibranched amines. sigmaaldrich.com The diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl aldimines and ketimines is a key strategy for constructing these sterically demanding chiral centers. nih.govharvard.edu
For the synthesis of α-branched amines, Grignard reagents are commonly added to N-sulfinyl aldimines, proceeding with high yields and diastereoselectivities. msu.edu The stereochemical outcome is often rationalized by a Zimmerman-Traxler-type six-membered ring transition state where the metal coordinates to both the sulfinyl oxygen and the imine nitrogen. harvard.eduyoutube.com This chelation model effectively directs the nucleophilic attack from one face of the imine. harvard.edu The choice of solvent can be critical, with non-coordinating solvents like dichloromethane (B109758) often favoring the closed transition state and enhancing diastereoselectivity. harvard.edu
The synthesis of α,α-dibranched amines, which possess a chiral quaternary carbon at the α-position, is a more challenging endeavor. The addition of organolithium reagents to N-sulfinyl ketimines has been successfully employed for this purpose. msu.edu The presence of a Lewis acid, such as trimethylaluminum, has been shown to significantly improve both the yield and the diastereoselectivity of these additions. msu.edu The proposed transition state model suggests that the aluminum coordinates to the sulfinyl oxygen, enhancing the electrophilicity of the imine carbon and providing a more organized steric environment for the incoming nucleophile. msu.edu
Table 1: Asymmetric Synthesis of α-Branched Amines via Grignard Addition to (R)-N-tert-Butanesulfinyl Aldimines
| Entry | Aldimine R¹ | Grignard Reagent R² | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | Et | MeMgBr | 96 | 93:7 |
| 2 | Et | i-PrMgBr | 97 | 92:8 |
| 3 | Et | PhMgBr | 100 | 96:4 |
| 4 | i-Pr | MeMgBr | 99 | 98:2 |
| 5 | i-Pr | PhMgBr | 98 | 89:11 |
| 6 | Ph | MeMgBr | 96 | 97:3 |
Data sourced from Liu, G.; Cogan, D. A.; Ellman, J. A. J. Am. Chem. Soc. 1997, 119, 9913–9914.
Table 2: Asymmetric Synthesis of α,α-Dibranched Amines via Organolithium Addition to (R)-N-tert-Butanesulfinyl Ketimines
| Entry | Ketimine R¹, R² | Organolithium R³ | Additive | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | Me, i-Pr | PhLi | None | 65 | 94:6 |
| 2 | Me, i-Pr | PhLi | Me₃Al | 93 | 97:3 |
| 3 | Me, Ph | BuLi | None | 26 | 99:1 |
| 4 | Me, Ph | BuLi | Me₃Al | 86 | 98:2 |
| 5 | Bu, Ph | MeLi | Me₃Al | Quant. | 99:1 |
Data sourced from Cogan, D. A.; Ellman, J. A. J. Am. Chem. Soc. 1999, 121, 268-269.
Enantioselective Synthesis of Amino Acids and Their Derivatives
The this compound auxiliary has also been instrumental in the enantioselective synthesis of α-amino acids and their derivatives, which are fundamental building blocks of peptides and proteins. sigmaaldrich.commedchemexpress.com One powerful approach involves the diastereoselective addition of enolates to N-sulfinyl imines, particularly those derived from glyoxylate (B1226380) esters. nih.gov This methodology provides access to a wide variety of both proteinogenic and non-proteinogenic amino acids.
A notable development is the radical-based coupling of carboxylic acids with a chiral glyoxylate-derived sulfinylimine. nih.gov This method allows for the direct union of primary, secondary, and even sterically hindered tertiary carboxylic acids to rapidly assemble a diverse array of enantiomerically pure α-amino acids. nih.gov The reaction is characterized by its operational simplicity and broad substrate scope. nih.gov
Furthermore, the addition of titanium enolates of esters to N-sulfinyl imines has proven to be a general and highly selective method for preparing β-amino acid derivatives. iupac.org This reaction accommodates a wide range of substitution patterns on both the enolate and the imine, leading to β-substituted, α,β-disubstituted, and even α,α,β,β-tetrasubstituted β-amino acid derivatives with high yields and diastereoselectivities. iupac.org The N-sulfinyl group in the products can be readily cleaved or can serve as a protecting group for subsequent transformations. iupac.org
Table 3: Ni-Promoted Asymmetric Synthesis of α-Amino Acids
| Entry | Carboxylic Acid | Sulfinylimine Acceptor | Product Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | Piperidine-1-carboxylic acid | (R)-2 | 81 | >20:1 |
| 2 | Cyclohexanecarboxylic acid | (R)-2 | 94 | >20:1 |
| 3 | Adamantane-1-carboxylic acid | (R)-2 | 91 | >20:1 |
| 4 | 4-Chlorobenzoic acid | (R)-2 | 85 | >20:1 |
Data sourced from a study on radical cross-coupling for amino acid synthesis. nih.gov
Construction of Stereodefined Amino Alcohols
Chiral 1,2-amino alcohols are valuable synthetic intermediates and are present in many biologically active molecules and chiral ligands. iupac.orgresearchgate.net The this compound methodology provides a facile and stereoselective route to these compounds. The key step involves the diastereoselective addition of organometallic reagents to N-sulfinyl aldimines bearing an α-alkoxy substituent. iupac.orgjohnshopkins.edu
For instance, the addition of organometallic reagents to N-tert-butanesulfinyl imines derived from tert-butyldimethylsiloxyacetaldehyde generates protected 1,2-amino alcohols with high stereoselectivity. johnshopkins.edu Interestingly, the observed diastereomer is often opposite to that predicted by the standard non-chelation model, suggesting a chelation-controlled pathway where the organometallic reagent coordinates to both the sulfinyl oxygen and the α-alkoxy group. johnshopkins.edu Subsequent removal of the protecting groups under acidic conditions yields the desired 1,2-amino alcohols in high yields. researchgate.netjohnshopkins.edu This approach has been utilized to synthesize a variety of substituted 1,2-amino alcohols. researchgate.net
Table 4: Synthesis of 1,2-Amino Alcohols via Addition to (R)-N-tert-Butanesulfinyl Imines
| Entry | α-Alkoxy Aldimine | Organometallic Reagent | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | (R)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide | MeLi | 85 | 95:5 |
| 2 | (R)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide | n-BuLi | 88 | 96:4 |
| 3 | (R)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide | PhLi | 92 | 97:3 |
Data reflects general findings in the synthesis of protected 1,2-amino alcohols. researchgate.netjohnshopkins.edu
Synthesis of Chiral Nitrogen-Containing Heterocyclic Systems
The utility of this compound extends beyond the synthesis of acyclic amines to the stereoselective construction of important nitrogen-containing heterocyclic systems. rsc.org These scaffolds, such as pyrrolidines, piperidines, and azetidines, are prevalent in a vast number of natural products and pharmaceuticals. rsc.orgresearchgate.net The chiral sulfinyl group provides a reliable handle for controlling the stereochemistry during the formation of these ring systems.
Asymmetric Construction of Pyrrolidines and Piperidines
The asymmetric synthesis of 2-substituted pyrrolidines has been effectively achieved using this compound. rsc.orgpsu.edu A general three-step method involves the addition of the Grignard reagent prepared from 2-(2-bromoethyl)-1,3-dioxane (B48130) to an N-tert-butanesulfinyl aldimine. rsc.orgpsu.edu This addition proceeds with good diastereoselectivity. The resulting sulfinamide product is then treated with acid to simultaneously cleave the sulfinyl group and the acetal, triggering a cyclization to afford the desired 2-substituted pyrrolidine (B122466). rsc.orgpsu.edu
Similarly, methodologies for the stereoselective synthesis of substituted piperidines have been developed. researchgate.netnih.gov One modular approach involves the preparation of homopropargylic amines from the addition of propargylmagnesium bromide to chiral sulfinyl imines. nih.gov These amines can then undergo a gold-catalyzed cyclization, followed by reduction and a Ferrier-type rearrangement to furnish highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov
Table 5: Asymmetric Synthesis of 2-Substituted Pyrrolidines
| Entry | Aldehyde R-group | Addition Yield (%) | Addition dr | Cyclization Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | 95 | 92:8 | 85 |
| 2 | 2-Naphthyl | 93 | 93:7 | 82 |
| 3 | Cyclohexyl | 91 | 95:5 | 88 |
Data sourced from a general method for asymmetric pyrrolidine synthesis. rsc.org
Stereoselective Access to Azetidines and Fused Heterocyclic Architectures
Azetidines, strained four-membered nitrogen heterocycles, are valuable building blocks in medicinal chemistry. nih.govorganic-chemistry.org A general and scalable three-step synthesis of chiral C2-substituted azetidines utilizes this compound for chiral induction. nih.gov The synthesis commences with the reaction of a 1,3-bis-electrophile, 3-chloropropanal, with the chiral sulfinamide to form an N-sulfinyl imine. Diastereoselective addition of an organometallic reagent followed by intramolecular cyclization furnishes the protected azetidine. nih.gov The diastereomers can often be separated by chromatography, and subsequent deprotection provides the enantioenriched C2-substituted azetidines. nih.gov
The power of the sulfinamide methodology also extends to the construction of more complex fused heterocyclic systems. nih.gov For example, benzo-fused cyclic sulfinamides can be synthesized through transformations that exploit the lability of the tert-butyl group on the sulfinamide. nih.gov Additionally, intramolecular Michael additions of tethered chiral sulfinamide nucleophiles onto cyclohexadienones have been used to produce nitrogen-containing bicyclic compounds with high diastereoselectivity. researchgate.net These strategies showcase the versatility of the this compound auxiliary in building complex molecular architectures with precise stereochemical control.
Table 6: Synthesis of Chiral C2-Substituted Azetidines
| Entry | Organometallic Reagent | Protected Azetidine Yield over 3 steps (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1 | Phenylmagnesium bromide | 44 | 85:15 |
| 2 | Vinylmagnesium bromide | 35 | 80:20 |
| 3 | Isopropylmagnesium chloride | 30 | 75:25 |
Data reflects a general approach to chiral C2-substituted azetidines. nih.gov
Enantioselective Synthesis of Aziridines
Chiral aziridines are valuable three-membered heterocyclic building blocks in organic synthesis due to their utility in the preparation of alkaloids, amino acids, and β-lactam antibiotics. nih.gov The use of this compound has enabled several effective strategies for their asymmetric synthesis, primarily through the diastereoselective reactions of N-tert-butanesulfinyl imines.
One prominent method involves the reduction of N-tert-butanesulfinyl α-chloro imines. The reaction of these imines with Grignard reagents can produce β-chloro N-sulfinamides with high diastereomeric excess, which are then cyclized to the corresponding chiral aziridines. yale.edu The stereochemical outcome is notably influenced by the coordinating effect of the α-chloro atom with the magnesium of the Grignard reagent. yale.edu A significant advancement is the stereodivergent synthesis of aziridines by selecting the appropriate reducing agent for N-tert-butanesulfinyl α-halo imines. nih.govacs.org For instance, reduction with sodium borohydride (B1222165) (NaBH₄) in the presence of methanol (B129727) leads to (Rₛ,S)-N-(tert-butylsulfinyl)aziridines in quantitative yields after treatment with potassium hydroxide (B78521) (KOH). nih.govacs.org Conversely, using lithium triethylborohydride (LiBHEt₃) as the reducing agent furnishes the epimeric (Rₛ,R)-N-(tert-butylsulfinyl)aziridines with good yields and high diastereoselectivity. nih.govacs.org
The Aza-Darzens reaction represents another powerful approach. The reaction of N-tert-butanesulfinyl imines with lithium α-bromoenolates provides access to highly substituted aziridine (B145994) 2-carboxylate esters with excellent stereoselectivity. acs.orgacs.org This method is effective for generating both cis and trans aziridines, with the stereochemistry being controlled by the configuration of the sulfur atom in the sulfinamide auxiliary. acs.org
Furthermore, the Corey-Chaykovsky reaction of N-tert-butanesulfinyl imines with sulfonium (B1226848) ylides, such as dimethylsulfoxonium methylide, offers a direct route to chiral aziridines. rsc.orgacs.org This reaction has been successfully applied to N-tert-butanesulfinyl ketimino esters, affording α-quaternary aziridine-2-carboxylates in high yields and excellent diastereoselectivity (>97:3 dr). acs.org
Table 1: Diastereoselective Synthesis of N-tert-Butylsulfinyl Aziridines via Reduction of α-Chloro Imines
| Substrate (R¹/R²) | Reducing Agent | Product Configuration | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Ph / Me | NaBH₄, MeOH; then KOH | (Rₛ,S) | 98 (sulfinamide) | >98:2 | nih.gov |
| Ph / Me | LiBHEt₃; then KOH | (Rₛ,R) | 85 | 92:8 | nih.gov |
| 4-Cl-Ph / Me | NaBH₄, MeOH; then KOH | (Rₛ,S) | 97 (sulfinamide) | >98:2 | nih.gov |
| 4-Cl-Ph / Me | LiBHEt₃; then KOH | (Rₛ,R) | 81 | 91:9 | nih.gov |
| 4-MeO-Ph / Me | NaBH₄, MeOH; then KOH | (Rₛ,S) | 98 (sulfinamide) | >98:2 | nih.gov |
| 4-MeO-Ph / Me | LiBHEt₃; then KOH | (Rₛ,R) | 83 | 90:10 | nih.gov |
Utility in Diverse Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
Beyond aziridination, this compound is a cornerstone chiral auxiliary for a multitude of asymmetric bond-forming reactions, enabling the construction of complex chiral molecules with high stereocontrol.
Asymmetric Sulfinylation Reactions
While most applications use the tert-butanesulfinyl group as a transient auxiliary, it can also be the source of chirality in the synthesis of other chiral sulfur compounds. The development of methods for the enantioselective synthesis of sulfoxides and other sulfinyl derivatives is crucial in medicinal chemistry. Chiral sulfinyl transfer agents have been developed from other precursors, like phenylglycine, to produce a range of sulfinamides and sulfinylferrocenes in a one-pot sequence involving two stereospecific nucleophilic additions. nih.gov Another approach involves the asymmetric oxidation of N-acyl sulfenamides catalyzed by a chiral Brønsted acid to furnish chiral N-acyl sulfinamides. nih.gov
More directly related to the transfer of the sulfinyl group, methods have been developed for preparing chiral sulfimides from enantioenriched sulfinamides. This involves a stereospecific oxygen-selective alkylation of the sulfinamide to form a chiral sulfinimidate ester, which then reacts with Grignard reagents to yield the target chiral sulfimide. nih.gov These methods highlight the potential for transferring the stereochemical information from this compound to create new, structurally diverse chiral sulfur centers.
Stereoselective Alkylations and Reductions
The N-tert-butanesulfinyl group excels at directing stereoselective additions to the imine carbon. This is particularly evident in reductions and alkylations of the corresponding N-sulfinyl imines.
Stereoselective Reductions: The reduction of N-tert-butanesulfinyl ketimines is a widely used method for synthesizing α-branched chiral primary amines. A one-pot procedure involving the condensation of a ketone with (R)-tert-butanesulfinamide in the presence of titanium(IV) ethoxide (Ti(OEt)₄), followed by in-situ reduction with NaBH₄, provides the corresponding sulfinamides in high yields and diastereoselectivities ranging from 90:10 to 97:3. rsc.org The choice of reducing agent can afford stereochemical diversity; while NaBH₄ often provides one diastereomer, the use of L-Selectride can reverse the selectivity to favor the opposite diastereomer. acs.org This dual stereocontrol allows access to either product diastereomer from a single sulfinamide enantiomer. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation of N-(tert-butanesulfinyl)ketimines is another highly efficient method, yielding α-branched primary amines with up to >99% ee. acs.orgnih.gov
Stereoselective Alkylations: The enolates derived from N-acyl-(R)-tert-butanesulfinamides undergo diastereoselective alkylation reactions. acs.org This strategy provides a pathway to enantiopure carboxylic acids, alcohols, esters, and amides after subsequent cleavage of the auxiliary. acs.org Furthermore, the direct α-alkylation of N-tert-butanesulfinyl ketimines has been achieved. For instance, a stereoselective α-allylic alkylation via a Michael-Wittig cascade has been developed to construct acyclic quaternary stereocenters. yale.edu This involves a t-BuOK-promoted stereoselective deprotonation to form a defined aza-enolate, which then undergoes a Michael addition with exceptional stereocontrol. yale.edu
Table 2: Stereoselective Reduction of (R)-N-tert-Butanesulfinyl Ketimines
| Ketone | Reducing Agent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Acetophenone | NaBH₄ / Ti(OEt)₄ | 86 | 96:4 | rsc.org |
| 2-Acetone | NaBH₄ / Ti(OEt)₄ | 83 | 97:3 | rsc.org |
| Propiophenone | NaBH₄ / Ti(OEt)₄ | 85 | 95:5 | rsc.org |
| Isopropyl butyl ketone | NaBH₄ / Ti(OEt)₄ | 77 | 92:8 | rsc.org |
| Acetophenone | L-Selectride | >99 | 1:99 | acs.org |
| 3-Pentanone | NaBH₄ | 95 | 98:2 | acs.org |
| 3-Pentanone | L-Selectride | 98 | 1:99 | acs.org |
Chiral Sulfinamide-Catalyzed Asymmetric Protonation
A novel application of chiral sulfinamides, including derivatives of this compound, is their use as organocatalysts. In a significant development, a co-catalyst system comprising a simple chiral sulfinamide and an achiral sulfonic acid has been shown to be effective for the enantioselective protonation of prochiral silyl (B83357) enol ethers. nih.gov This method provides a route to optically active 2-aryl-substituted cycloalkanones with moderate to high enantiomeric excess. nih.gov
The proposed mechanism involves the sulfinamide acting as a "chiral proton shuttle." The strong achiral sulfonic acid protonates the sulfinamide, creating a chiral Brønsted acid species. This species then delivers a proton to the silyl enol ether in a stereocontrolled manner, generating the chiral ketone and regenerating the sulfinamide catalyst. nih.gov The study demonstrated that even simple sulfinamides, lacking other directing groups like a urea (B33335) moiety, are catalytically active, achieving enantioselectivities up to 41% ee on their own. nih.gov This discovery opened a new role for sulfinamides as readily accessible organocatalysts for asymmetric protonation reactions.
Table 3: Chiral Sulfinamide-Catalyzed Enantioselective Protonation of a Silyl Enol Ether
| Catalyst (Sulfinamide) | Acid | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Sulfinamide-Urea (1a) | 2,4-diNBSA | >95 | 87 | nih.gov |
| Simple Sulfinamide (3) | 2,4-diNBSA | >95 | 41 | nih.gov |
| Sulfonamide (1d) | 2,4-diNBSA | 25 | 13 | nih.gov |
| Tertiary Amine (1e) | 2,4-diNBSA | 20 | 18 | nih.gov |
*Substrate: 1-(4-methoxyphenyl)-2-(trimethylsilyloxy)cyclohex-1-ene. Acid: 2,4-dinitrobenzenesulfonic acid (2,4-diNBSA).
Computational and Theoretical Studies on R N,2 Dimethylpropane 2 Sulfinamide Systems
Quantum Chemical Approaches for Mechanism Elucidation and Stereoselectivity Prediction
Quantum chemical methods are pivotal in mapping the intricate details of reaction mechanisms and explaining the origins of stereoselectivity observed in reactions of N-sulfinyl imines derived from (R)-N,2-Dimethylpropane-2-sulfinamide.
Density Functional Theory (DFT) has emerged as a powerful and accurate computational approach for investigating the electronic structure and energetics of molecules and reaction pathways. nih.gov In the context of this compound chemistry, DFT calculations are frequently employed to optimize the geometries of reactants, intermediates, transition states, and products. nih.gov This allows for a detailed exploration of the potential energy surface of a reaction, helping to identify the most plausible mechanistic pathways.
DFT studies have been instrumental in rationalizing the stereochemical course of nucleophilic additions to N-tert-butanesulfinyl imines. nih.gov For instance, in the synthesis of dibenzoazaspirodecanes, DFT calculations correctly predicted the experimental results, confirming that the addition of a Grignard reagent proceeds through a specific transition state to yield the observed diastereomer. nih.gov The B3LYP functional, often paired with the 6-31G(d,p) basis set, is a common level of theory for these investigations, providing a balance between computational cost and accuracy for geometry optimization and the calculation of properties like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). nih.gov
Table 1: Application of DFT Methods in Studying Sulfinamide Systems
| Computational Method/Technique | Application in this compound Systems | Reference |
| DFT (B3LYP/6-31G(d,p)) | Geometry optimization of reactants, intermediates, and products. | nih.gov |
| Frontier Molecular Orbital (FMO) Analysis | Understanding chemical reactivity and stability of chiral benzimidazoles derived from sulfinamide precursors. | nih.gov |
| Molecular Electrostatic Potential (MEP) Mapping | Identifying chemically active sites for nucleophilic and electrophilic attack; understanding intermolecular interactions. | nih.gov |
| Transition State Calculations | Rationalizing the stereochemical course of nucleophilic additions and predicting experimental outcomes. | nih.gov |
The high degree of stereocontrol exerted by the this compound auxiliary is fundamentally a consequence of the energetic differences between competing diastereomeric transition states. Computational analysis of these transition state (TS) structures is therefore crucial for understanding and predicting stereoselectivity.
For many nucleophilic additions to N-tert-butanesulfinyl imines, a six-membered cyclic transition state is proposed, particularly with organometallic reagents. nih.goviupac.org In this model, the metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen, creating a rigid chair-like structure. The bulky tert-butyl group preferentially occupies a pseudo-equatorial position to minimize steric strain, which in turn directs the nucleophile to attack one specific face of the C=N bond. nih.gov DFT calculations have been used to locate and verify these cyclic transition states, confirming that they are energetically favored and lead to the experimentally observed major diastereomer. nih.gov
The choice of reagents and solvents can influence whether the reaction proceeds through a closed, chelated transition state or an open, non-chelated one. For example, the use of non-coordinating solvents can favor an open transition state, which can sometimes lead to the opposite stereochemical outcome. researchgate.net In some cases, such as certain Mannich reactions, even more complex eight-membered cyclic transition states have been proposed to explain the observed stereoselection. rsc.org
Table 2: Proposed Transition State Models in Reactions of this compound Derivatives
| Reaction Type | Proposed Transition State Model | Key Feature | Predicted Stereochemical Control | Reference(s) |
| Grignard Addition to N-Sulfinyl Imines | Six-membered cyclic TS | Mg²⁺ chelation between sulfinyl oxygen and imine nitrogen. | High diastereoselectivity, dictated by the orientation of the tert-butyl group. | nih.goviupac.org |
| Addition of Organolithiums (with Al Lewis Acid) | Six-membered cyclic TS | Precomplexation of the aluminum reagent to the imine. | High diastereoselectivity, consistent with a rigid chelated model. | iupac.org |
| Addition to α-Benzyloxy Aldimines | Chelation-controlled TS | Metal chelation to the α-alkoxy group alters TS geometry. | Inversion of stereoselectivity compared to non-coordinating aldimines. | iupac.org |
| Decarboxylative Mannich Reaction | Eight-membered cyclic TS | A more complex cyclic arrangement to rationalize stereoselection. | High diastereoselectivity for β-amino ketone products. | rsc.org |
Conformational Analysis and Stereochemical Properties of this compound and its Complexes
The conformational preferences of the N-sulfinyl group are a cornerstone of its effectiveness as a chiral auxiliary. Computational studies have shown that for N-tert-butanesulfinyl imines, the most stable conformation is typically an s-cis arrangement where the sulfinyl oxygen and the imine hydrogen (in aldimines) are syn-periplanar. nih.gov This conformation is stabilized by an intramolecular hydrogen bond between the oxygen and the iminic hydrogen, which restricts the rotation around the N-S bond. nih.gov
This defined conformation is critical for stereodifferentiation. The bulky tert-butyl group is positioned to one side of the C=N bond, effectively blocking one face from nucleophilic attack. The incoming nucleophile is thereby directed to the less sterically hindered face, resulting in a highly diastereoselective transformation. nih.gov Dipole-dipole repulsion between the sulfinyl group and other parts of the molecule can also play a significant role in dictating the preferred conformation and, consequently, the stereochemical outcome of reactions like cycloadditions. nih.gov Understanding the conformational properties of not just the sulfinamide itself, but also its complexes with Lewis acids or organometallic reagents, is essential for accurately predicting how stereochemical information is transferred. iupac.orgfiveable.me
Advanced Computational Techniques for Intermolecular Interaction and Chiral Recognition Analysis
Beyond standard DFT calculations, advanced computational techniques are employed to dissect the subtle non-covalent interactions that govern chiral recognition. Molecular Electrostatic Potential (MEP) mapping is one such technique that visualizes the electron density distribution of a molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). nih.gov This is valuable for understanding how the chiral sulfinamide auxiliary interacts with substrates, reagents, and catalysts, guiding the reaction through a specific, low-energy pathway. nih.gov
The analysis of intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, is also critical. nih.govresearchgate.net These forces are responsible for creating a well-organized transition state assembly. researchgate.net In many catalytic processes involving sulfinamide derivatives, the acidic N-H proton can activate a substrate through strong hydrogen bonding, increasing its electrophilicity and facilitating a highly ordered transition state that leads to the chiral product. researchgate.net These intricate interactions are the basis of chiral recognition, where the chiral information from the this compound is effectively transmitted to the newly formed stereocenter.
Predictive Modeling for Optimization of Reaction Conditions and Substrate Scope
While not always explicitly labeled as "predictive modeling," the application of computational studies to rationalize and forecast experimental outcomes serves this exact purpose. By understanding the underlying mechanisms and the structures of key transition states, chemists can make informed predictions about how changes in reaction parameters will affect the yield and stereoselectivity.
For example, computational models that demonstrate the necessity of a chelated, six-membered transition state for high diastereoselectivity predict that the reaction will be most effective with specific Lewis acids capable of such chelation. iupac.org Similarly, understanding that non-coordinating solvents can favor different, "open" transition states allows for the rational selection of a solvent to potentially achieve the opposite stereochemical induction. researchgate.net
These predictive capabilities are crucial for optimizing reaction conditions without exhaustive experimental screening. By calculating the energy barriers for different substrates, computational models can also help predict the scope of a reaction, identifying which types of aldehydes, ketones, or nucleophiles are likely to be successful and which may be too unreactive or unselective. The synergy between computational prediction and experimental validation accelerates the development of new and efficient asymmetric syntheses based on the this compound auxiliary.
Emerging Trends and Future Research Directions in R N,2 Dimethylpropane 2 Sulfinamide Chemistry
Development of (R)-N,2-Dimethylpropane-2-sulfinamide-Based Chiral Ligands and Organocatalysts
The versatility of the sulfinyl group in this compound makes it an attractive scaffold for the design of new chiral ligands and organocatalysts. nih.govacs.org The development of such reagents is a key area of research, as they offer the potential for highly efficient and selective catalytic asymmetric transformations.
One promising approach involves the incorporation of the sulfinamide moiety into multidentate ligand architectures for transition metal catalysis. These ligands can coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. For example, P,N-sulfinyl imine ligands, readily prepared from the condensation of a sulfinamide with an aldehyde or ketone, have shown potential in iridium-catalyzed asymmetric hydrogenation of olefins.
In the realm of organocatalysis, the N-H proton of the sulfinamide can act as a hydrogen bond donor, activating substrates and controlling the stereochemistry of the reaction. researchgate.net Novel urea (B33335) and thiourea-based organocatalysts bearing an N-sulfinyl fragment have been developed and successfully applied in asymmetric aza-Henry reactions. nih.gov These catalysts leverage the acidic nature of the sulfinylurea proton to activate nitroalkanes towards enantioselective addition to imines.
Table 1: Examples of Chiral Ligands and Organocatalysts Derived from Sulfinamides
| Catalyst Type | Application | Key Features |
|---|---|---|
| P,N-Sulfinyl Imine Ligands | Asymmetric Hydrogenation | Readily synthesized; modular design allows for tuning of steric and electronic properties. |
| Sulfinyl Urea/Thiourea Organocatalysts | Aza-Henry Reaction | Utilizes hydrogen bonding to control stereoselectivity; bifunctional activation. |
Strategies for Expanding the Reactivity Profile and Substrate Diversity
Researchers are actively exploring new methods to broaden the range of reactions and substrates that can be effectively utilized with this compound. A key focus is on developing novel activation methods that go beyond the traditional use of the sulfinyl group as a chiral auxiliary for imine chemistry.
One emerging strategy is the use of photoredox catalysis to generate sulfinyl radicals. This approach opens up new avenues for the formation of sulfur-carbon and sulfur-heteroatom bonds under mild conditions. For instance, the photoredox-catalyzed insertion of sulfur dioxide into organic molecules, followed by trapping with a chiral sulfinamide, could provide access to a diverse array of chiral sulfones.
Another area of investigation is the development of new synthetic methods that leverage the unique reactivity of N-sulfinylamines. nih.gov These reagents can undergo a variety of transformations, including cycloadditions and reactions with nucleophiles, to generate a wide range of chiral sulfur-containing compounds. By designing new N-sulfinylamine reagents derived from this compound, it may be possible to access novel classes of chiral building blocks.
Integration with Sustainable Chemical Methodologies and Flow Chemistry
The principles of green chemistry are increasingly influencing the design of synthetic routes, and the integration of this compound chemistry with sustainable methodologies is a critical area of future research. Flow chemistry, in particular, offers significant advantages over traditional batch processing, including improved safety, enhanced reaction control, and the potential for process automation.
The development of continuous flow processes for the synthesis and application of this compound and its derivatives could lead to more efficient and environmentally friendly manufacturing processes. For example, the in-situ generation and use of reactive intermediates, such as N-sulfinylimines, in a flow reactor can minimize the handling of potentially unstable compounds and reduce waste generation.
Untapped Potential in Complex Molecular Synthesis and Analog Design
While this compound has proven to be a valuable tool in asymmetric synthesis, its full potential in the construction of complex, biologically active molecules remains largely untapped. The ability to introduce a chiral amine group with high stereocontrol is of paramount importance in medicinal chemistry, as the stereochemistry of a drug candidate can have a profound impact on its pharmacological activity. yale.edu
Future research will likely see the application of this compound in the total synthesis of complex natural products and the design of novel pharmaceutical agents. researchgate.netresearchgate.net The development of more complex and stereochemically dense molecules will require the strategic use of this chiral auxiliary in key bond-forming reactions.
Moreover, the sulfinamide moiety itself can be a valuable pharmacophore. nih.gov There is growing interest in exploring the biological activity of compounds containing the sulfinamide functional group. By incorporating the this compound unit into diverse molecular scaffolds, it may be possible to discover new drug candidates with novel mechanisms of action.
Table 2: Potential Applications in Complex Molecule Synthesis
| Target Class | Synthetic Challenge | Potential Role of this compound |
|---|---|---|
| Alkaloids | Stereocontrolled formation of chiral amine centers | As a chiral auxiliary for the asymmetric synthesis of key amine-containing fragments. |
| Peptidomimetics | Introduction of non-natural amino acids with defined stereochemistry | Enabling the synthesis of alpha- and beta-amino acids with high enantiopurity. |
Challenges and Opportunities in the Broader Context of Asymmetric Synthesis Research
The continued development of this compound chemistry is situated within the broader landscape of asymmetric synthesis, which faces ongoing challenges and presents exciting opportunities. One of the primary challenges is the development of catalytic methods that are both highly efficient and broadly applicable to a wide range of substrates.
A significant opportunity lies in the discovery of new catalytic transformations that are currently not possible with existing methods. The unique electronic and steric properties of the sulfinyl group in this compound provide a platform for the design of novel catalysts that could enable unprecedented levels of selectivity and reactivity.
Furthermore, the increasing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries will continue to drive innovation in asymmetric synthesis. yale.edu As researchers continue to explore the chemistry of this compound and related compounds, it is likely that new and powerful tools for the synthesis of chiral molecules will emerge, further advancing the field of asymmetric synthesis.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (R)-N,2-dimethylpropane-2-sulfinamide, and how is its enantiomeric purity validated?
- Methodology : The synthesis typically involves chiral auxiliary-mediated reactions, such as using tert-butyl sulfinamide derivatives as starting materials. Enantiomeric purity is validated via chiral HPLC or by converting the compound into Mosher esters followed by NMR analysis to assess diastereomeric ratios. For example, NMR data (e.g., δ = 22.8 ppm for the tert-butyl group) and HRMS (e.g., [M+H] at m/z 135.23) are critical for structural confirmation .
Q. How can and NMR spectra be interpreted to confirm the structure of this compound?
- Methodology : Key NMR signals include the tert-butyl group (: δ ≈ 22–25 ppm) and sulfinamide protons (: δ ≈ 2.5–3.5 ppm). For derivatives, coupling patterns in aromatic regions (e.g., δ = 7.0–7.9 ppm for phenyl groups) and splitting due to chiral centers should be analyzed. Cross-validation with literature data (e.g., δ = 56.2 ppm for sulfinamide carbons) ensures accuracy .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Use gloves, goggles, and fume hoods to avoid skin/eye contact (H315, H319). Store in a dry, cool environment (P402+P404) and avoid ignition sources (P210). In case of inhalation, move to fresh air (P304+P340) and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can conflicting stereochemical outcomes in sulfinamide-mediated asymmetric reactions be resolved?
- Methodology : Perform X-ray crystallography to confirm absolute configuration (e.g., using SHELXL for refinement ). For example, the β-amino sulfone derivative of this compound was structurally resolved via single-crystal analysis (R factor = 0.038) to validate stereochemistry . Additionally, computational modeling (DFT) can predict energy barriers for stereochemical pathways .
Q. What strategies mitigate failed oxidations of this compound derivatives, such as during sulfoximine synthesis?
- Methodology : Avoid harsh oxidants like t-BuOCl, which may cleave tert-butyl groups. Instead, use Rh(OAc) with milder iodine-based oxidants or switch to enzymatic oxidation systems. Monitor reaction progress via TLC and LC-MS to identify intermediates/degradation products .
Q. How can the chiral sulfinamide group influence enantioselectivity in transition-metal-catalyzed reactions?
- Methodology : The tert-butyl sulfinamide acts as a directing group, enhancing steric control in palladium-catalyzed cross-couplings. For example, in aryl iodinations, the sulfinamide’s rigidity ensures >95% enantiomeric excess (ee) by restricting rotational freedom. Optimize ligand-metal ratios and solvent polarity (e.g., DMF vs. toluene) to maximize selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
